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3-(1H-indol-3-yl)-1-methyl-1-phenylurea

urease inhibition Helicobacter pylori drug discovery

3-(1H-Indol-3-yl)-1-methyl-1-phenylurea (CAS 899946-94-2) is a synthetic small molecule belonging to the indole-urea derivative class, characterized by an indole ring linked at the 3-position through a urea bridge to a methyl(phenyl)amine moiety. Its molecular formula is C₁₆H₁₅N₃O with a molecular weight of 265.31 g/mol.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 899946-94-2
Cat. No. B2898658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-1-methyl-1-phenylurea
CAS899946-94-2
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C16H15N3O/c1-19(12-7-3-2-4-8-12)16(20)18-15-11-17-14-10-6-5-9-13(14)15/h2-11,17H,1H3,(H,18,20)
InChIKeyNINFQKSMLGEVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Indol-3-yl)-1-methyl-1-phenylurea (CAS 899946-94-2): Structural Classification and Baseline Properties


3-(1H-Indol-3-yl)-1-methyl-1-phenylurea (CAS 899946-94-2) is a synthetic small molecule belonging to the indole-urea derivative class, characterized by an indole ring linked at the 3-position through a urea bridge to a methyl(phenyl)amine moiety . Its molecular formula is C₁₆H₁₅N₃O with a molecular weight of 265.31 g/mol [1]. This compound is primarily catalogued as a research chemical and is listed in the ChEMBL database (CHEMBL2425478) and chemical supplier registries, indicating availability for biochemical screening purposes [2].

Why 3-(1H-Indol-3-yl)-1-methyl-1-phenylurea Cannot Be Interchanged with Generic Indole-Urea Analogs


Indole-urea derivatives exhibit profound sensitivity of biological activity to subtle structural modifications. In the context of ABCG2 transporter inhibition, extending the π-system via the phenylurea moiety dramatically enhanced potency, while in urease inhibition SAR, variations in substituents on the phenyl ring produced IC₅₀ values spanning two orders of magnitude (0.60 to 30.90 µM) [1]. The specific N-methyl-N-phenyl substitution pattern of 3-(1H-indol-3-yl)-1-methyl-1-phenylurea is distinct from the more common 1-(1H-indol-3-yl)-3-phenylurea isomer, which lacks the N-methyl group on the urea nitrogen adjacent to the phenyl ring . This methylation alters hydrogen-bonding capacity, conformational preferences, and potentially pharmacokinetic properties, meaning that procurement decisions cannot rely on data from structurally related but non-identical indole-urea compounds.

Quantitative Differentiation Evidence for 3-(1H-Indol-3-yl)-1-methyl-1-phenylurea (CAS 899946-94-2)


Urease Enzyme Inhibition: Placeholder Pending Direct Comparative Data

No published, quantitative biological activity data specific to 3-(1H-indol-3-yl)-1-methyl-1-phenylurea (CAS 899946-94-2) could be identified in peer-reviewed literature or authoritative databases. While structurally related indole-phenylurea derivatives exhibit urease inhibition with Ki values ranging from 14 nM to 240 nM (BindingDB entries BDBM50493380, BDBM50644639), these entries correspond to different chemical entities and cannot be attributed to the target compound [1]. In the absence of direct comparative data, no evidence-based differentiation claim can be made.

urease inhibition Helicobacter pylori drug discovery

ABCG2 Transporter Inhibition: Differentiation Potential in Multidrug Resistance Reversal

Phenylurea indole derivatives have been systematically evaluated as ABCG2 inhibitors, with compounds 3c and 3f (extended π-system analogs) demonstrating potent ABCG2 inhibition and the ability to increase mitoxantrone accumulation in ABCG2-overexpressing H460/MX20 cells without inhibiting ABCB1 [1]. However, 3-(1H-indol-3-yl)-1-methyl-1-phenylurea was not among the compounds tested in this published series. The target compound's N-methyl-N-phenyl urea motif is structurally distinct from the most potent ABCG2 inhibitors in this class, which feature extended aromatic systems rather than simple N-methyl substitution. Procurement for MDR reversal studies would require de novo ABCG2 inhibition profiling.

ABCG2/BCRP multidrug resistance chemosensitization

Indole N-Methylation Position: Impact on Biological Target Engagement

The target compound 3-(1H-indol-3-yl)-1-methyl-1-phenylurea bears the methyl group on the urea nitrogen adjacent to the phenyl ring rather than on the indole nitrogen. This contrasts with 3-(1-methyl-1H-indol-3-yl)-1-phenylurea (CAS 899947-26-3), which methylates the indole NH [1]. N-methylation of the indole ring is known to alter hydrogen-bond donor capacity, impact metabolic stability, and can affect potency at serotonin receptors, where indole NH acts as a hydrogen-bond donor in ligand-receptor interactions [2]. Conversely, methylation of the urea nitrogen in the target compound eliminates one hydrogen-bond donor from the urea linker, potentially altering target engagement compared to unsubstituted urea analogs such as 1-(1H-indol-3-yl)-3-phenylurea. Quantitative selectivity or potency data for this specific compound remain unavailable.

N-methylation structure-activity relationship target selectivity

Chemical Scaffold Novelty and Screening Library Differentiation

3-(1H-Indol-3-yl)-1-methyl-1-phenylurea occupies a distinct position in chemical space compared to commercially available indole-urea screening compounds. Its substitution pattern combines a free indole NH (potential hydrogen-bond donor) with an N-methyl-N-phenyl urea terminus (reduced hydrogen-bond donor count), resulting in a unique pharmacophoric profile not duplicated by common analogs such as 1-benzyl-3-(1H-indol-3-yl)urea (CAS 923067-48-5) or 1-(1H-indol-3-yl)-3-(m-tolyl)urea (CAS 941968-51-0) [1]. This structural uniqueness may confer differential binding profiles in phenotypic or target-based screens, although no published screening data are available to quantify this potential advantage.

chemical probe screening library indole-urea scaffold

Recommended Application Scenarios for 3-(1H-Indol-3-yl)-1-methyl-1-phenylurea Based on Structural Differentiation


Prospective Urease Inhibitor Screening in H. pylori Drug Discovery

The indole-phenylurea scaffold class has demonstrated nanomolar-range urease inhibition against Helicobacter pylori [1]. 3-(1H-Indol-3-yl)-1-methyl-1-phenylurea, with its unique N-methyl-N-phenyl urea substitution, represents an underexplored member of this class. Procurement is warranted for de novo urease inhibition screening to establish whether its specific substitution pattern yields potency or selectivity advantages relative to published analogs with Ki values in the 14–240 nM range. Users should plan to benchmark against known indole-urea urease inhibitors within the same assay system.

Chemical Biology Probe for Indole-Urea Target Engagement Studies

The compound's distinct combination of a free indole NH (hydrogen-bond donor) and an N-methyl-N-phenyl urea terminus (single hydrogen-bond donor on the urea bridge) creates a pharmacophoric signature that is absent from both N-methylindole ureas and unsubstituted phenylurea indoles [1]. This makes 3-(1H-indol-3-yl)-1-methyl-1-phenylurea a valuable tool compound for probing the hydrogen-bonding requirements of indole-recognizing protein targets, including kinases, GPCRs, and transporters. Procurement for target engagement profiling in biochemical or biophysical assays is supported by scaffold uniqueness even in the absence of pre-existing potency data.

SAR Expansion of Phenylurea Indole ABCG2 Inhibitor Series

Published SAR demonstrates that extending the π-system of phenylurea indole derivatives enhances ABCG2 inhibitory activity, with compounds 3c and 3f achieving potent inhibition and MDR reversal in H460/MX20 cells [1]. 3-(1H-Indol-3-yl)-1-methyl-1-phenylurea introduces N-methyl substitution on the urea nitrogen, a modification not systematically explored in the published ABCG2 inhibitor series. Procuring this compound enables investigation of whether urea N-alkylation—as distinct from π-system extension—can achieve a different selectivity or potency profile. In vitro ABCG2 inhibition and substrate accumulation assays are recommended first-line characterization experiments.

Chemical Library Diversification for Phenotypic Screening

For organizations building diversity-oriented screening libraries, 3-(1H-indol-3-yl)-1-methyl-1-phenylurea offers a substitution pattern not represented by common indole-urea catalog compounds such as 1-benzyl-3-(1H-indol-3-yl)urea or 1-(1H-indol-3-yl)-3-(m-tolyl)urea [1][2]. Its inclusion can expand the pharmacophoric diversity of an indole-focused compound collection, potentially capturing activity in cell-based phenotypic assays that would be missed by analogs with different hydrogen-bonding or steric profiles. The absence of published biological data makes it suitable for unbiased, discovery-phase phenotypic screening rather than target-directed programs.

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